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Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689 Get Quote

Dual SGLT1/2 Inhibition: Physicochemical Properties & Experimental Characterization

Part 1: Executive Summary & Chemical Identity
SAR-7226 Hydrate is a potent, dual-acting inhibitor of Sodium-Glucose Cotransporter 1

(SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1] Unlike the highly selective SGLT2

inhibitors (e.g., dapagliflozin, empagliflozin) used primarily for renal glucose excretion, SAR-

7226 exhibits a "mixed" profile, blocking glucose absorption in the intestine (SGLT1) and

reabsorption in the proximal renal tubule (SGLT2).[1]

This compound is primarily utilized as a research tool to investigate the physiological effects of

simultaneous SGLT1/2 blockade, particularly in the context of Type 2 Diabetes Mellitus (T2DM)

and, notably, bone metabolism homeostasis.[1]

Physicochemical Profile
The "Hydrate" designation refers to the stable crystalline salt form used for storage and

formulation. Researchers must account for the water of hydration when calculating molarity for

in vitro assays.
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Property Specification

Chemical Name

(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-

((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-

pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol

hydrate

CAS Number 1229167-48-9 (Hydrate)

Molecular Weight ~454.37 g/mol (Hydrate form)

Core Structure

C-Aryl Glucoside derivative with a pyrazole ring

and a 4-deoxy-4-fluoro substitution on the sugar

moiety.[1]

Solubility
Soluble in DMSO (≥ 50 mg/mL); sparingly

soluble in water.

Stability
Hygroscopic; store at -20°C in a desiccated

environment.[1]

Part 2: Molecular Mechanism of Action
SAR-7226 functions via competitive inhibition at the glucose-binding site of the SGLT proteins.

[1] Its mechanism is defined by its dual affinity, which contrasts with the "gliflozin" class

standard of high SGLT2 selectivity.[1]

1. Dual-Target Inhibition
Target 1: SGLT2 (Renal Proximal Tubule - S1 Segment):

Physiology: SGLT2 is responsible for ~90% of renal glucose reabsorption.[2]

SAR-7226 Action: Blocks the Na+/Glucose symport, preventing reabsorption of filtered

glucose.[1]

Result: Profound glucosuria (excretion of glucose in urine) and reduction of plasma

glucose.

Target 2: SGLT1 (Intestinal Brush Border & Renal S3 Segment):
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Physiology: SGLT1 mediates glucose/galactose absorption in the gut and reabsorbs the

remaining ~10% of glucose in the kidney (S3 segment).

SAR-7226 Action: Inhibits intestinal uptake of dietary glucose and prevents the

"compensatory" reabsorption in the distal proximal tubule that often occurs when only

SGLT2 is blocked.

Result: Blunted post-prandial glucose spikes and enhanced caloric loss.

2. Structural Basis of "Poor" Selectivity
SAR-7226 features a 4-deoxy-4-fluoro substitution on the glucose ring.[1] Structural-Activity

Relationship (SAR) studies suggest that while the C-glucoside core confers resistance to

glucosidases, the specific orientation of the pyrazole tail and the fluorine atom allows the

molecule to dock effectively into the binding pockets of both SGLT1 and SGLT2, whereas other

analogues are sterically excluded from SGLT1.[1]

3. Downstream Physiological Signaling
Recent research has highlighted a unique secondary effect of SAR-7226 on bone metabolism.

[1] Unlike some pure SGLT2 inhibitors that may negatively impact bone density, SAR-7226

treatment in rat models has been linked to increased bone mass.[1]

Mechanism: Inhibition causes calciuria (calcium excretion)

Compensatory suppression of PTH (Parathyroid Hormone) and 1,25(OH)2D3

Altered bone turnover favoring formation.

Part 3: Visualization of Mechanism
The following diagram illustrates the dual-site blockade of SAR-7226 compared to selective

inhibitors.
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Figure 1: Dual mechanism of SAR-7226 preventing glucose entry from both intestinal and renal

pathways.[3][4]

Part 4: Experimental Protocols
To validate SAR-7226 activity, researchers typically employ a Sodium-Dependent Glucose

Uptake Assay.[1] This protocol is self-validating using Phlorizin (non-selective inhibitor) as a

positive control.[1]

Protocol: 14C-AMG Uptake Assay (SGLT1/2 Selectivity)
Objective: Determine the IC50 of SAR-7226 against human SGLT1 and SGLT2 expressed in

CHO (Chinese Hamster Ovary) cells.

Materials:

CHO-hSGLT1 and CHO-hSGLT2 stable cell lines.[1]

Tracer: 14C-Methyl-α-D-glucopyranoside (14C-AMG) (Non-metabolizable glucose analog).

[1]
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Buffer: KRH Buffer (Krebs-Ringer-HEPES) with Na+ (for total uptake) and without Na+

(Choline replacement, for non-specific uptake).

Compound: SAR-7226 Hydrate stock (10 mM in DMSO).[1]

Workflow:

Cell Seeding: Plate CHO-SGLT1/2 cells in 96-well ScintiPlates (30,000 cells/well). Incubate

24h.

Wash: Remove culture medium.[1] Wash 1x with Na+-free KRH buffer to remove residual

glucose.[1]

Treatment (Critical Step):

Prepare serial dilutions of SAR-7226 in Na+-containing KRH buffer.

Add 50 µL of buffer +/- inhibitor to cells.[1]

Incubate for 15 minutes at 37°C (Pre-incubation allows equilibrium binding).

Uptake Initiation:

Add 50 µL of 14C-AMG mixture (Final conc: 10 µM AMG, 0.5 µCi/mL).

Incubate for 60 minutes at 37°C.

Termination:

Aspirate buffer rapidly.[1]

Wash 3x with ice-cold Na+-free KRH buffer (stops transport immediately).[1]

Readout: Add scintillation cocktail (if not using ScintiPlates) and read on a MicroBeta

counter.

Data Analysis:

Specific Uptake = (Total Uptake in Na+) - (Non-specific Uptake in Choline).
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IC50 Calculation: Plot % Inhibition vs. Log[SAR-7226].

Expected Results:

SGLT2 IC50: Low nanomolar range (~2–10 nM).

SGLT1 IC50: Higher nanomolar/low micromolar range (indicating "poor" selectivity

compared to pure SGLT2 inhibitors, but significant dual activity).[1]

Part 5: Workflow Visualization
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Figure 2: Step-by-step workflow for the 14C-AMG glucose uptake assay.

References
Samadfam, R., et al. (2013).Anti-diabetes drug class of SGLT1 inhibitors increases bone

mass in young and adult female Sprague-Dawley rats by decreasing bone turnover.[1]

Canadian Journal of Diabetes. [Link]

National Center for Advancing Translational Sciences (NCATS).SAR-7226 Compound

Summary. [Link]

ResearchGate.Structure-Activity Relationship of Fluorinated Glycosides (SAR-7226

Mention). [Link]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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